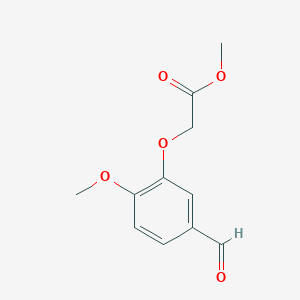

Methyl (5-formyl-2-methoxyphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (5-formyl-2-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C17H16O5 . It has a molecular weight of 300.31 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H16O5/c1-20-14-9-8-12 (11-18)10-15 (14)22-16 (17 (19)21-2)13-6-4-3-5-7-13/h3-11,16H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point range of 77 - 79 degrees Celsius .Scientific Research Applications

Extraction and Analysis of Phenolic Compounds

In the study of solvent mixtures for extracting phenolic compounds from Aronia melanocarpa, it was found that solvent mixtures containing methanol and hydrochloric acid (HCl) were superior for extracting total phenolic compounds, particularly anthocyanins. This study highlights the importance of choosing appropriate solvent mixtures for the extraction of polyphenolic compounds and suggests that similar considerations may apply when extracting compounds related to Methyl (5-formyl-2-methoxyphenoxy)acetate (Petreska Stanoeva et al., 2020).

Synthesis and Biological Activity

The synthesis of Methyl 5-formylnicotinate, a compound closely related to this compound, and its conversion into various compounds for potential application in the synthesis of indole alkaloids highlights the synthetic utility of such structures in medicinal chemistry. This approach suggests the versatility of this compound in synthetic applications, possibly towards the development of new therapeutic agents (Wenkert et al., 1970).

Photolysis and Radical Reactions

Studies on the photolysis of methyl alpha-(phenylseleno)acetate, a compound bearing structural similarities to this compound, reveal intricate radical-mediated transformations that could be relevant in photochemical synthesis. Such reactions provide insights into how this compound might undergo transformations under specific conditions, contributing to its versatility in synthetic chemistry (Ryu et al., 1996).

Tubulin Polymerization Inhibition

Research into methoxy-substituted 3-formyl-2-phenylindoles, which share functional group similarities with this compound, has demonstrated the ability to inhibit tubulin polymerization. This suggests potential applications of this compound derivatives in cancer research, particularly in the development of compounds that can disrupt microtubule assembly, a crucial process in cancer cell division (Gastpar et al., 1998).

Anti-mycobacterial Activity

The synthesis and evaluation of phenoxy acetic acid derivatives, including compounds structurally related to this compound, for their anti-mycobacterial activities underscore the compound's potential as a scaffold for developing new treatments against tuberculosis. This work demonstrates the bioactive potential of derivatives of this compound against Mycobacterium tuberculosis (Yar et al., 2006).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

methyl 2-(5-formyl-2-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-9-4-3-8(6-12)5-10(9)16-7-11(13)15-2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMXEPXCERMLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

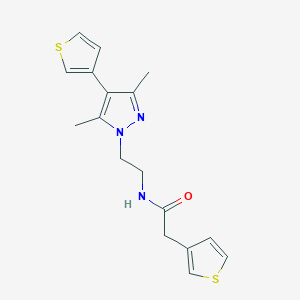

![(5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2849574.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2849579.png)

![1-(3-methoxypropyl)-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2849582.png)

![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)

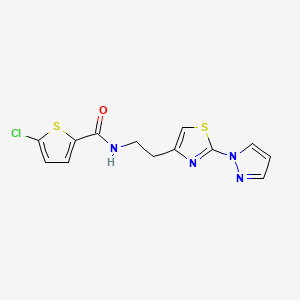

![Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2849591.png)

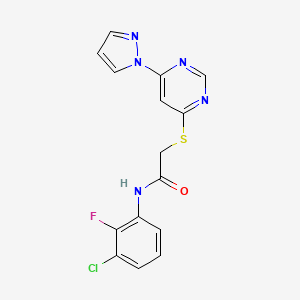

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849595.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/no-structure.png)